molecular formula C15H12ClFO3 B1393948 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 926028-23-1

4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No. B1393948
M. Wt: 294.7 g/mol
InChI Key: CPUSPEJOKOCVFC-UHFFFAOYSA-N
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Description

4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is a chemical compound with the molecular formula C15H12ClFO3 and a molecular weight of 294.71 . It is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is 1S/C15H12ClFO3/c1-19-14-8-10(15(16)18)6-7-13(14)20-9-11-4-2-3-5-12(11)17/h2-8H,9H2,1H3 . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 294.71 . It’s recommended to be stored at temperatures between 2-8°C . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

  • Solvolysis Studies : The introduction of methoxy groups into the structure of benzoyl chlorides, similar to 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride, impacts the rates of solvolysis. A study by Park and Kevill (2011) on 3,4,5-trimethoxy- and 2,4,6-trichlorobenzoyl chlorides, which are structurally related, highlights the influences of different substituents on solvolysis rates, indicating the chemical reactivity of similar compounds (Park & Kevill, 2011).

  • Fries Rearrangement : The Fries rearrangement, a key reaction in organic chemistry, has been applied to similar fluoro-benzoyl chlorides. Yerande et al. (2014) described the scalable synthesis of fluorinated building blocks like 3-fluoro-4-methoxybenzoyl chloride using this method, illustrating its importance in synthesizing structurally related compounds (Yerande et al., 2014).

  • Synthesis of Substituted Compounds : A study by Çil, Arslan, and Görgülü (2006) on the synthesis of benzyl and benzoyl substituted oxime-phosphazenes, involving reactions with compounds like 4-methoxybenzoyl chloride, demonstrates the potential for creating a variety of substituted phosphazenes. This suggests possible applications for similar compounds in synthesizing new materials or chemical intermediates (Çil, Arslan, & Görgülü, 2006).

  • Use in Analytical Chemistry : Tsuruta and Kohashi (1987) developed fluorescent derivatization reagents for compounds with hydroxyl and/or amino groups, involving similar compounds to 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride. This indicates the potential application of such compounds in developing new reagents for analytical purposes (Tsuruta & Kohashi, 1987).

  • Reactivity in Microemulsions : Fernández et al. (2003) studied the solvolysis of different benzoyl halides in microemulsions, including 4-methoxybenzoyl chloride, a structurally similar compound. This research provides insights into the behavior of such compounds in unique environments like microemulsions, which could have implications for their applications in material science or chemical engineering (Fernández, García‐Río, Godoy, & Leis, 2003).

properties

IUPAC Name

4-[(2-fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-14-8-10(15(16)18)6-7-13(14)20-9-11-4-2-3-5-12(11)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUSPEJOKOCVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601212200
Record name 4-[(2-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride

CAS RN

926028-23-1
Record name 4-[(2-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926028-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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